![molecular formula C19H21NOSe B14304783 N-[2-(Phenylselanyl)cyclohexyl]benzamide CAS No. 114290-37-8](/img/structure/B14304783.png)
N-[2-(Phenylselanyl)cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Phenylselanyl)cyclohexyl]benzamide is an organic compound that features a cyclohexyl ring substituted with a phenylselanyl group and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenylselanyl)cyclohexyl]benzamide typically involves the reaction of cyclohexylamine with phenylselenyl chloride to form the intermediate N-(2-phenylselanyl)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product, this compound. The reactions are generally carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Phenylselanyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexylbenzamide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Cyclohexylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(Phenylselanyl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.
Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of N-[2-(Phenylselanyl)cyclohexyl]benzamide involves its ability to interact with biological molecules through the phenylselanyl group. This group can undergo redox reactions, which can modulate the oxidative state of cells and influence various biochemical pathways. The compound may target specific enzymes or proteins involved in oxidative stress responses, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Phenylselanyl)cyclohexylamine: An intermediate in the synthesis of N-[2-(Phenylselanyl)cyclohexyl]benzamide.
Cyclohexylbenzamide: A reduced form of the compound without the phenylselanyl group.
Phenylselanyl derivatives: Other compounds containing the phenylselanyl group, which may have similar redox properties.
Uniqueness
This compound is unique due to the presence of both the phenylselanyl group and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
114290-37-8 |
|---|---|
Formule moléculaire |
C19H21NOSe |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
N-(2-phenylselanylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NOSe/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |
Clé InChI |
YOWZYGGHRPSWAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
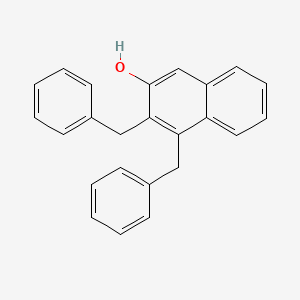
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

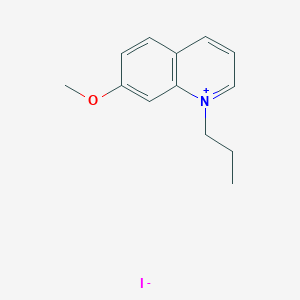

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
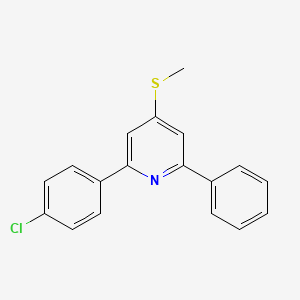
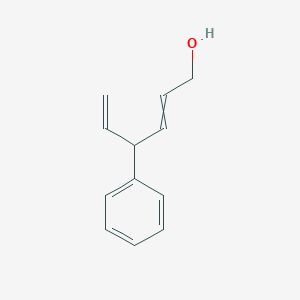
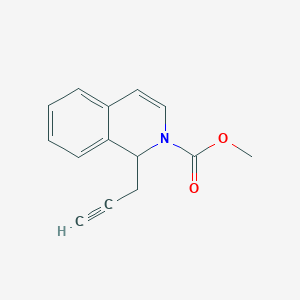
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
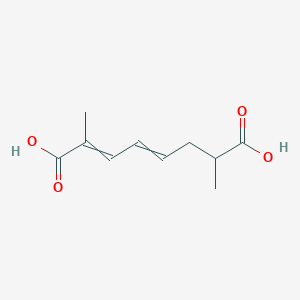
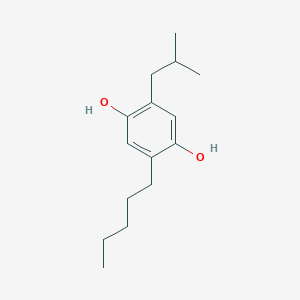
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
